Acide uridine diphosphate glucuronique

Vue d'ensemble

Description

L’acide UDP-alpha-D-glucuronique est un sucre diphosphate de nucléoside qui sert de source d’acide glucuronique pour la biosynthèse des polysaccharides. Il est un intermédiaire dans la biosynthèse de l’acide ascorbique (sauf chez les primates et les cobayes) et participe au processus de dégradation de l’hème chez l’homme . Ce composé est crucial dans la formation de nombreux glucosiduronides avec divers aglycones chez les animaux .

Applications De Recherche Scientifique

Biochemical Role and Mechanism

Uridine diphosphate glucuronic acid serves as a donor of glucuronic acid in glycosylation reactions. It is primarily involved in the formation of glucuronides through the action of uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to lipophilic compounds, enhancing their solubility for excretion .

Enzymatic Activity

- UGTs facilitate the detoxification process by converting hydrophobic substances into more polar metabolites, which can be readily eliminated via bile or urine. This enzymatic activity is vital for drug metabolism and clearance .

Drug Metabolism

UDP-glucuronic acid plays a significant role in the metabolism of various drugs, including opioids like morphine. Research indicates that postnatal factors such as age and body weight influence the clearance of morphine in neonates, with UDP-glucuronic acid being a key player in this metabolic pathway .

Inherited Disorders

Deficiencies in UGTs can lead to serious health issues, such as hyperbilirubinemia, which results from impaired bilirubin conjugation. This condition underscores the importance of UDP-glucuronic acid in maintaining physiological balance .

Applications in Glycosaminoglycan Synthesis

UDP-glucuronic acid is essential for synthesizing glycosaminoglycans (GAGs), which are vital components of extracellular matrices and play roles in cell signaling and tissue hydration . The transfer of glucuronic acid to specific substrates facilitates the formation of proteoglycans, contributing to structural integrity in connective tissues.

Mechanistic Studies

Studies have elucidated the kinetic mechanisms by which UDP-glucuronic acid participates in enzymatic reactions involving UGTs. These studies reveal that electron-donating groups can enhance the rate of glucuronidation, indicating potential pathways for therapeutic interventions .

Clinical Trials

Clinical studies have explored the pharmacogenomics of UGT polymorphisms, demonstrating variations in drug metabolism among individuals. For instance, specific allelic variants of UGT2B7 show different affinities for mineralocorticoids compared to glucocorticoids, impacting therapeutic outcomes .

Data Tables

Mécanisme D'action

L’acide UDP-alpha-D-glucuronique exerce ses effets en servant de substrat à diverses transférases impliquées dans la synthèse de polysaccharides et de glycosaminoglycanes . Le composé est oxydé par la UDP-glucose 6-déshydrogénase pour produire de l’acide UDP-alpha-D-glucuronique, qui est ensuite utilisé par les transférases pour former divers polysaccharides et glycosaminoglycanes . Ces polysaccharides et glycosaminoglycanes sont essentiels à l’intégrité structurelle de la matrice extracellulaire et jouent un rôle dans la signalisation cellulaire et l’adhésion .

Composés similaires :

UDP-glucose : Un précurseur de l’acide UDP-alpha-D-glucuronique, impliqué dans la synthèse du glycogène et des glycosaminoglycanes.

Acide UDP-iduronique : Un épimère de l’acide UDP-alpha-D-glucuronique, impliqué dans la synthèse de polysaccharides.

Acide UDP-galacturonique : Un autre composé similaire impliqué dans la synthèse de polysaccharides.

Unicité : L’acide UDP-alpha-D-glucuronique est unique en raison de son rôle dans la biosynthèse de l’acide ascorbique et de son implication dans le processus de dégradation de l’hème . De plus, sa capacité à former divers glucosiduronides en fait un élément essentiel pour les processus de détoxication dans le foie .

Analyse Biochimique

Biochemical Properties

Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .

Cellular Effects

Uridine diphosphate glucuronic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, uridine diphosphate glucuronic acid is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .

Molecular Mechanism

At the molecular level, uridine diphosphate glucuronic acid exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by uridine diphosphate glucuronic acid can also lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine diphosphate glucuronic acid can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that uridine diphosphate glucuronic acid can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of uridine diphosphate glucuronic acid in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .

Metabolic Pathways

Uridine diphosphate glucuronic acid is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of uridine diphosphate glucuronic acid .

Transport and Distribution

Within cells and tissues, uridine diphosphate glucuronic acid is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of uridine diphosphate glucuronic acid can impact its activity and function, influencing processes such as detoxification and metabolism .

Subcellular Localization

Uridine diphosphate glucuronic acid is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of uridine diphosphate glucuronic acid is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’acide UDP-alpha-D-glucuronique est synthétisé à partir de l’UDP-glucose par l’enzyme UDP-glucose 6-déshydrogénase en utilisant le dinucléotide d’adénine et de nicotinamide comme cofacteur . Le processus implique l’oxydation de l’UDP-glucose en acide UDP-glucuronique.

Méthodes de production industrielle : Une voie en cascade efficace en trois étapes a été développée en utilisant des cellules entières exprimant des enzymes hyperthermophiles pour produire de l’acide UDP-alpha-D-glucuronique à partir d’amidon . Cette méthode implique le couplage d’un système de régénération de coenzyme avec un niveau d’expression approprié de la UDP-glucose 6-déshydrogénase dans une seule souche, permettant aux cellules de répondre aux besoins en dinucléotide d’adénine et de nicotinamide sans l’ajout de dinucléotide d’adénine et de nicotinamide exogène .

Analyse Des Réactions Chimiques

Types de réactions : L’acide UDP-alpha-D-glucuronique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Substitution : L’acide UDP-alpha-D-glucuronique peut être épimérisé en acide UDP-iduronique, qui donne de l’acide iduronique aux polysaccharides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers glucosiduronides et polysaccharides .

4. Applications de la recherche scientifique

L’acide UDP-alpha-D-glucuronique a de nombreuses applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.

UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.

UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.

Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .

Activité Biologique

Uridine diphosphate glucuronic acid (UDP-GlcA) is a critical nucleotide sugar involved in various biological processes, particularly in the synthesis of glycosaminoglycans (GAGs) and in drug metabolism. This article delves into its biological activity, focusing on its roles in metabolism, cellular functions, and therapeutic implications, supported by relevant case studies and research findings.

UDP-GlcA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-GlcA. This reaction is crucial for the production of GAGs, which are essential components of the extracellular matrix (ECM) and play vital roles in cell signaling, proliferation, and tissue repair .

Table 1: Key Enzymatic Reactions Involving UDP-GlcA

| Enzyme | Reaction Description | Tissue Source |

|---|---|---|

| UDP-glucose dehydrogenase | Converts UDP-glucose to UDP-GlcA | Sheep nasal septum cartilage |

| Beta-1,3-glucuronosyltransferase I | Transfers GlcA to terminal galactose in proteoglycans | Various tissues |

Role in Glycosaminoglycan Synthesis

UDP-GlcA serves as a precursor for the synthesis of various GAGs such as hyaluronic acid, chondroitin sulfate, and dermatan sulfate. These molecules are vital for maintaining ECM integrity and facilitating cellular communication. The transfer of glucuronic acid units from UDP-GlcA to growing polysaccharide chains is mediated by specific glycosyltransferases .

Drug Metabolism

UDP-GlcA plays a significant role in drug metabolism through the activity of UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to lipophilic drugs, enhancing their solubility and facilitating their excretion. This process is essential for detoxifying drugs and endogenous compounds, influencing drug efficacy and safety profiles .

Case Study: Cancer Drug Resistance

Research has indicated that UGTs can modulate drug resistance in cancer therapies. For instance, alterations in UGT expression levels have been linked to the progression of various cancers, suggesting that targeting UGT pathways could enhance therapeutic outcomes by mitigating resistance mechanisms .

Research Findings

Recent studies have highlighted the multifaceted roles of UDP-GlcA beyond traditional biosynthetic pathways:

- Tissue-Specific Activity : Different tissues exhibit varying concentrations of UDP-GlcA correlating with their GAG synthesis capabilities. For example, higher levels are found in cartilage tissues due to their significant GAG content .

- Impact on Cell Signaling : GAGs synthesized from UDP-GlcA are involved in key signaling pathways that regulate cell growth and differentiation. Dysregulation in these pathways can lead to pathological conditions such as cancer and arthritis .

- Therapeutic Applications : The manipulation of UDP-GlcA levels through dietary or pharmacological means has been explored as a strategy to enhance tissue repair mechanisms or improve drug responses .

Table 2: Clinical Implications of UDP-GlcA Modulation

| Condition | Mechanism Involved | Potential Therapeutic Approach |

|---|---|---|

| Cancer | UGT-mediated drug metabolism | UGT inhibitors to enhance drug efficacy |

| Osteoarthritis | GAG synthesis impairment | Supplementation with glucuronic acid |

| Wound Healing | Enhanced ECM formation | Targeted delivery of UDP-GlcA |

Propriétés

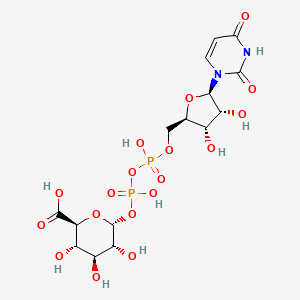

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903961 | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2616-64-0 | |

| Record name | UDP-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-alpha-D-glucuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.